3-Meudp

Description

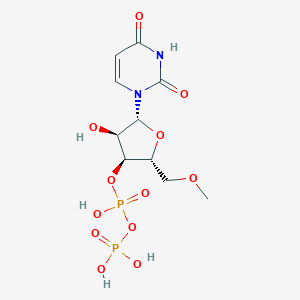

3-Methyluridine diphosphate (3-Meudp) is a methylated derivative of uridine diphosphate (UDP), where a methyl group is introduced at the 3'-position of the ribose moiety. This modification alters its physicochemical properties and biological interactions compared to non-methylated UDP derivatives. Methylation at specific positions in nucleotides is a common biochemical strategy to regulate molecular recognition, enzymatic activity, and cellular signaling pathways.

Properties

CAS No. |

148253-83-2 |

|---|---|

Molecular Formula |

C10H16N2O12P2 |

Molecular Weight |

418.19 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N2O12P2/c1-21-4-5-8(23-26(19,20)24-25(16,17)18)7(14)9(22-5)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

UWRDTEBMTZFCTJ-ZOQUXTDFSA-N |

SMILES |

COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

3'-C-methyluridine diphosphate 3-MeUDP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Meudp typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and malonic acid derivatives.

Glycosylation: The pyrimidine base is then attached to a sugar moiety through glycosylation reactions. This step often requires the use of protecting groups to ensure the correct attachment.

Phosphorylation: The final step involves the phosphorylation of the sugar moiety to form the phosphono hydrogen phosphate group. This is typically achieved using phosphorylating agents like phosphorus oxychloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Meudp: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility in research applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents such as amines and thiols are employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

3-Meudp: has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in studies of nucleotide metabolism and enzyme interactions.

Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleotides makes it a candidate for drug development.

Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Meudp involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleotide function, leading to the inhibition of DNA and RNA synthesis. This disruption can interfere with viral replication or cancer cell proliferation, making it a valuable tool in therapeutic research.

Comparison with Similar Compounds

Complementary Insights from 2-D and 3-D Similarity Searches

- 2-D Neighbors : Identify compounds with shared functional groups and metabolic pathways. For example, UDP and this compound both participate in nucleotide sugar metabolism .

- 3-D Neighbors : Detect shape mimics like 2'-O-methyluridine diphosphate, which may compete with this compound in 3-D binding pockets despite differing methylation sites .

- Combined Approach : Integrating both methods broadens the scope for drug discovery or mechanistic studies, as demonstrated in PubChem’s analysis of dopamine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.